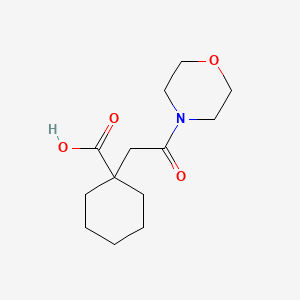
3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid is a chemical compound characterized by its unique molecular structure, which includes a nitro group, a methyl group, and a carbamoyl group attached to an acrylic acid backbone. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid typically involves the reaction of 4-methyl-3-nitroaniline with acrylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling pathways.
Comparison with Similar Compounds
4-(N-(4-Methyl-3-nitrophenyl)carbamoyl)morpholine:
4-(N-(2-Methyl-4-nitrophenyl)carbamoyl)morpholine:
Uniqueness: 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid is unique due to its specific arrangement of functional groups, which can lead to distinct chemical properties and reactivity compared to similar compounds. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(E)-4-(4-methyl-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXHZCYWHLENN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid](/img/structure/B7836097.png)

![2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B7836109.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836132.png)

![3'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B7836155.png)
![1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836162.png)
![1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836172.png)


![{[2-(4-Chlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7836194.png)


